Beta-Lipotropin fragment 61-64 is a peptide derived from the larger precursor molecule beta-lipotropin. This fragment consists of four amino acids: tyrosine, glycine, glycine, and phenylalanine. It is recognized for its morphinomimetic properties, which means it can mimic the effects of morphine and other opioids. This fragment is significant in neurobiology due to its potential roles in pain modulation and reward pathways.
Beta-lipotropin is produced in the anterior pituitary gland and is secreted alongside adrenocorticotropic hormone. The full-length beta-lipotropin comprises 91 amino acids, from which various biologically active fragments, including beta-lipotropin 61-64, are generated through enzymatic cleavage. The specific fragment 61-64 has been studied for its ability to interact with opioid receptors, contributing to its morphinomimetic activity .
Beta-lipotropin fragment 61-64 belongs to a class of peptides known as opioid peptides. These peptides are derived from larger precursor proteins and are involved in various physiological processes, including pain relief, stress response, and mood regulation.
The synthesis of beta-lipotropin fragment 61-64 can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in a laboratory setting. This technique allows for precise control over the sequence of amino acids.
The molecular structure of beta-lipotropin fragment 61-64 can be represented as follows:
The structure contains aromatic residues that contribute to its ability to interact with opioid receptors effectively.
The structural data indicate that the presence of the tyrosine residue at the N-terminus is crucial for receptor binding affinity, although studies suggest that it may not be strictly necessary for all biological activities .
Beta-lipotropin fragment 61-64 participates in several biochemical reactions:
Research has shown that fragments of beta-lipotropin can be generated through enzymatic cleavage by endopeptidases present in brain extracts, leading to biologically active forms with varying potencies .
The mechanism of action for beta-lipotropin fragment 61-64 involves:
Studies indicate that this fragment exhibits significant morphinomimetic activity comparable to other well-known opioid peptides .
Characterization studies have shown that beta-lipotropin fragment 61-64 retains biological activity even after modifications at certain positions, indicating potential for therapeutic applications .
Beta-lipotropin fragment 61-64 has several scientific applications:
Beta-lipotropin (β-LPH) is a 90–93 amino acid peptide derived from the proteolytic cleavage of pro-opiomelanocortin (POMC), a 241-amino-acid precursor protein synthesized in the pituitary gland and hypothalamus [2] [3] [8]. While β-LPH itself lacks intrinsic opioid activity, it serves as a critical prohormone for endogenous opioid peptides, including β-endorphin (β-LPH[61–91]), met-enkephalin (β-LPH[61–65]), and the tetrapeptide fragment 61–64 (β-LPH[61–64]) [1] [4] [8]. This precursor role was established through seminal studies demonstrating that incubating β-LPH with rat brain extracts generates fragments exhibiting morphinomimetic activity in guinea pig ileum bioassays and opiate receptor binding assays [1] [4]. The structural relationship is unequivocal: β-LPH[61–64] (Tyr-Gly-Gly-Phe) constitutes the N-terminal sequence of both met-enkephalin and β-endorphin, positioning it as a fundamental "signature motif" for opioid receptor engagement [5] [6] [10].
Table 1: Key Opioid Peptides Derived from Beta-Lipotropin
Peptide Fragment | Amino Acid Sequence | Position in β-LPH | Primary Function |
---|---|---|---|
β-LPH[61–64] | Tyr-Gly-Gly-Phe | 61–64 | Core opioid binding motif |
Met-enkephalin | Tyr-Gly-Gly-Phe-Met | 61–65 | Endogenous μ/δ-opioid receptor agonist |
β-Endorphin | Tyr-Gly-Gly-Phe-... | 61–91 | Potent μ-opioid receptor agonist |
α-Endorphin | Tyr-Gly-Gly-Phe-... | 61–76 | Mixed opioid/receptor activity |
The liberation of β-LPH[61–64] from its precursor requires highly specific enzymatic processing. Initial cleavage of POMC by prohormone convertase 1 (PC1) in corticotrophs yields β-LPH (∼11 kDa) and adrenocorticotropic hormone (ACTH) [2] [7]. Subsequent processing of β-LPH involves:
Fragment 61–64 arises via two primary pathways:
Table 2: Enzymatic Cleavage Sites in β-LPH for Fragment 61–64 Generation
Enzyme Type | Cleavage Site | Fragment Generated | Tissue Localization |
---|---|---|---|
Trypsin-like endopeptidase | Lys⁶⁰↓Lys⁶¹ | β-LPH[61–64] (free) | Pituitary, brain |
Prohormone Convertase 1/2 | Arg⁶⁵↓Lys⁶⁶ | β-Endorphin (61–91) | Pituitary |
Aminopeptidases | Met⁶⁵↓ removal | β-Endorphin(1-4)=61–64 | Neural tissue |
Carboxypeptidase E | Lys/Arg removal | Des-basic fragment 61–64 | Widespread |
The generation of β-LPH[61–64] varies significantly across tissues due to differential expression of processing enzymes:
Table 3: Tissue-Specific Processing Patterns of β-LPH
Tissue | Dominant β-LPH Fragments | Key Enzymes | Relative Abundance of 61–64 |
---|---|---|---|
Anterior Pituitary | β-LPH, β-endorphin | PC1, Carboxypeptidase E | Low |
Pars Intermedia | β-endorphin, α-MSH | PC2, CPE | Moderate |
Hypothalamic Neurons | Met-enkephalin, Fragment 61–64 | PC2, Aminopeptidases | High |
Ectopic Tumors | β-LPH, β-endorphin | PC1, Trypsin-like enzymes | Low |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1